(Z)-Isoelemicin
Description
Structure
3D Structure
Properties
CAS No. |
5273-84-7 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
1,2,3-trimethoxy-5-[(Z)-prop-1-enyl]benzene |
InChI |
InChI=1S/C12H16O3/c1-5-6-9-7-10(13-2)12(15-4)11(8-9)14-3/h5-8H,1-4H3/b6-5- |
InChI Key |
RRXOQHQFJOQLQR-WAYWQWQTSA-N |
Isomeric SMILES |
C/C=C\C1=CC(=C(C(=C1)OC)OC)OC |
Canonical SMILES |
CC=CC1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
Natural Occurrence and Botanical Distribution of Z Isoelemicin
Environmental and Climatic Impacts on Biosynthesis
Abiotic factors, including environmental and climatic conditions, play a crucial role in modulating the biosynthesis of secondary metabolites in plants. mdpi.com Pollutants such as heavy metals, pesticides, and industrial chemicals present in soil and water can be absorbed by plants and stored in their tissues. nih.gov This absorption can alter the plant's chemical composition and its production of bioactive compounds. nih.gov
Seasonal, Circadian, and Stress-Induced Variability
The concentration of (Z)-Isoelemicin within a plant can fluctuate in response to seasonal changes, daily light-dark cycles, and various stress factors.
Seasonal Variability : The yield and composition of essential oils and their components often show significant seasonal variation. mdpi.comsemanticscholar.org Studies on various aromatic plants have demonstrated that the concentration of specific chemical constituents can increase or decrease from spring to summer, often reaching a peak during the flowering stage in June or July. mdpi.comsemanticscholar.orgscispace.com For example, in Mentha spicata, the main component carvone gradually increased in the leaves from April to July. mdpi.comsemanticscholar.org This suggests that the biosynthesis of this compound is likely to be influenced by the plant's developmental stage and the prevailing environmental conditions of the season. mdpi.com
Circadian Variability : Plant metabolic processes, including the expression of genes involved in biosynthetic pathways, are regulated by an internal biological clock known as the circadian rhythm. nih.govnih.gov This internal clock allows plants to anticipate daily environmental changes, such as the transition from day to night. nih.gov The expression of key genes in the plant's central oscillator can be rhythmic, and this rhythmicity can control the synthesis of various compounds. nih.gov Consequently, the production of phenylpropanoids like this compound may oscillate over a 24-hour period, with concentrations potentially varying between day and night.
Stress-Induced Variability : Plants respond to both biotic (e.g., herbivores, pathogens) and abiotic (e.g., drought, extreme temperatures, pollution) stresses by altering their gene expression and metabolism. nih.gov One common defense mechanism is the production and emission of volatile organic compounds (VOCs). mdpi.com Exposure to adverse environmental conditions can lead to extensive changes in transcription, and the production of secondary metabolites can be induced as a protective measure. nih.govmdpi.com These stress-induced compounds can help protect cellular membranes and alleviate oxidative stress. mdpi.com Therefore, an increase in the accumulation of this compound could occur when a plant is subjected to such stressful conditions.
Summary of Factors Influencing this compound Accumulation
| Factor | Type | Description of Impact on Biosynthesis |
|---|---|---|
| Environmental Pollutants (e.g., heavy metals) | Abiotic | Can be absorbed by the plant, altering its chemical composition and inducing oxidative stress, which affects secondary metabolite production. nih.gov |
| Seasons | Climatic / Developmental | Concentrations of plant metabolites often fluctuate with the seasons, frequently peaking in summer or during the flowering period. mdpi.comsemanticscholar.orgscispace.com |
| Circadian Rhythm | Biotic (Internal) | The plant's internal 24-hour clock regulates gene expression and metabolic processes, likely causing daily fluctuations in compound synthesis. nih.govnih.gov |
| Biotic/Abiotic Stress | Biotic / Abiotic | Stress from pests, disease, or adverse conditions can induce the production of secondary metabolites as a defense mechanism. nih.govmdpi.com |
| Geographical Location | Environmental | Differences in climate, soil, and other local factors lead to significant variation in the chemical profile of the same plant species. nih.govmdpi.com |
Biosynthetic Pathways and Metabolic Engineering of Z Isoelemicin
Elucidation of Proposed Biosynthetic Routes
The formation of (Z)-Isoelemicin is rooted in the general phenylpropanoid pathway, branching off to create a variety of specialized metabolites. Research has shed light on the specific precursors and enzymatic reactions that constitute its biosynthetic route.
Precursor Identification and Enzymatic Cascades
The biosynthesis of this compound, like other phenylpropenes, begins with the aromatic amino acid L-phenylalanine, which is generated via the shikimate pathway. oup.comfrontiersin.orgnih.gov The central phenylpropanoid pathway then converts L-phenylalanine into key intermediates through a series of enzymatic reactions known as an enzymatic cascade. oup.comfrontiersin.orgmdpi.com
The initial steps are catalyzed by three key enzymes:
Phenylalanine ammonia-lyase (PAL): This enzyme deaminates L-phenylalanine to produce cinnamic acid. oup.comnih.gov
Cinnamate 4-hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H, hydroxylates cinnamic acid to form p-coumaric acid. oup.comnih.gov
4-Coumarate:CoA ligase (4CL): This enzyme activates p-coumaric acid by converting it into its corresponding thioester, p-coumaroyl-CoA. frontiersin.orgnih.gov
From p-coumaroyl-CoA, the pathway continues through several more steps to produce monolignols and other phenylpropanoids. nih.govfrontiersin.org Research in carrot (Daucus carota), a known producer of various phenylpropenes, has revealed that the biosynthesis of isoelemicin (B132633) can proceed through an (iso)eugenol-independent pathway. This route diverges from the lignin (B12514952) biosynthetic pathway after the formation of sinapyl alcohol. researcher.life This specific branch involves two different NADPH-dependent reductases that act on sinapyl acetate (B1210297) to produce the immediate precursors of isoelemicin and its isomer, elemicin (B190459). researcher.life While the exact terminal enzymes creating the (Z) configuration of the propenyl side chain of isoelemicin are a subject of ongoing research, it is established that a series of hydroxylations, methylations, and a final reduction step are required to form the final structure. scielo.br
Key Enzymes in the General Phenylpropanoid Pathway
| Enzyme | Abbreviation | Substrate | Product | Function |
|---|---|---|---|---|
| Phenylalanine ammonia-lyase | PAL | L-Phenylalanine | Cinnamic acid | Catalyzes the first committed step in the pathway. oup.comnih.gov |
| Cinnamate 4-hydroxylase | C4H | Cinnamic acid | p-Coumaric acid | Hydroxylates the phenyl ring. oup.comnih.gov |
| 4-Coumarate:CoA ligase | 4CL | p-Coumaric acid | p-Coumaroyl-CoA | Activates the carboxylic acid for further reactions. frontiersin.orgnih.gov |
Interplay between Phenylpropanoid and Terpenoid Pathways
This compound is a product of the phenylpropanoid pathway. oup.com However, its synthesis does not occur in isolation. Plant metabolic networks are highly interconnected, and there is significant "crosstalk" between the phenylpropanoid and terpenoid biosynthetic pathways. eco-vector.com This interaction is primarily competitive, as both pathways draw from a common pool of primary metabolic precursors. eco-vector.commdpi.com
The terpenoid pathway, which produces compounds like monoterpenes and sesquiterpenes, utilizes isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP) as its basic five-carbon building blocks. eco-vector.com These are produced via the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which consume precursors such as acetyl-CoA and glyceraldehyde-3-phosphate. nih.gov The phenylpropanoid pathway also relies on precursors derived from primary metabolism, notably phosphoenolpyruvate (B93156) and erythrose 4-phosphate for the synthesis of its starting amino acid, phenylalanine. oup.com
Genetic and Molecular Regulation of Biosynthesis
The production of this compound is tightly controlled at both the genetic and enzymatic levels. This regulation ensures that the compound is synthesized in the right place, at the right time, and in the right amount in response to developmental cues and environmental stimuli.
Gene Expression and Enzyme Activity Regulation
The biosynthesis of phenylpropanoids is regulated through the expression of the genes encoding its enzymes and by modulation of the activity of these enzymes. The genes for the initial enzymes of the pathway, such as PAL, C4H, and 4CL, often exist as families of multiple genes. eco-vector.com The expression of these genes is highly regulated and can vary depending on the plant's developmental stage, cell type, and in response to external factors like pathogens and abiotic stress. eco-vector.commdpi.com For instance, the accumulation of phenolic compounds is often stimulated by stressors, which involves the upregulation of genes encoding biosynthetic enzymes. mdpi.com
Transcription factors are key regulators of gene expression. In the context of secondary metabolism, transcription factor families such as MYB, basic helix-loop-helix (bHLH), and WRKY are known to play significant roles in controlling the expression of genes in both the phenylpropanoid and terpenoid pathways. mdpi.commdpi.com These transcription factors can bind to specific sequences in the promoter regions of target genes, thereby activating or repressing their transcription. mdpi.com For example, co-expression network analysis in rose has suggested that certain MYB, bHLH, and ERF transcription factors may regulate eugenol (B1671780) synthesis, a related phenylpropene. researchgate.net While the specific transcription factors that directly control this compound synthesis are still being fully elucidated, the general mechanism of transcriptional regulation is well-established for the broader pathway.
Enzyme activity is also subject to regulation, including feedback inhibition and post-translational modifications. oup.com Feedback inhibition occurs when a downstream product of a pathway inhibits the activity of an earlier enzyme, preventing over-accumulation of the product. oup.com The enzymes PAL and C4H, which operate at the entry point of the phenylpropanoid pathway, are known to be regulated by both feedforward and feedback mechanisms. oup.com
Regulatory Mechanisms in Phenylpropanoid Biosynthesis
| Regulatory Level | Mechanism | Description | Key Players/Examples |
|---|---|---|---|
| Transcriptional | Gene Expression | Activation or repression of genes encoding biosynthetic enzymes in response to developmental and environmental signals. eco-vector.commdpi.com | PAL, C4H, 4CL gene families eco-vector.com |
| Transcriptional | Transcription Factors | Proteins that bind to gene promoters to control the rate of transcription. mdpi.commdpi.com | MYB, bHLH, WRKY families mdpi.commdpi.com |
| Post-Translational | Enzyme Activity Regulation | Modulation of the activity of pre-existing enzymes. oup.com | Feedback inhibition of PAL and C4H oup.com |
Potential for Metabolic Pathway Engineering
The elucidation of the biosynthetic pathway of this compound and its regulatory mechanisms opens up possibilities for metabolic engineering. eco-vector.com The goal of metabolic engineering is to modify the metabolic pathways within an organism to enhance the production of a desired compound. mdpi.com This can be achieved by overexpressing genes encoding rate-limiting enzymes, silencing genes in competing pathways, or introducing entire pathways into heterologous host organisms. mdpi.comnih.gov
Heterologous production in microorganisms such as Escherichia coli or yeast (Saccharomyces cerevisiae) is a promising strategy for producing plant-derived natural products. nih.govnih.gov These systems offer advantages like rapid growth and simpler genetic manipulation. acs.org Engineering these microbes to produce this compound would involve introducing all the necessary plant genes for its biosynthetic pathway and optimizing the metabolic flux to channel precursors towards the target molecule. mdpi.comnih.gov While the complete de novo synthesis of complex phenylpropenes in microbes presents challenges, it remains an active area of research with significant potential for the sustainable production of compounds like this compound. acs.orgmdpi.com
Advanced Methodologies for Extraction, Isolation, and Purification of Z Isoelemicin
Extraction Techniques for Plant Matrices
The initial step in obtaining (Z)-Isoelemicin is its extraction from plant materials. This process can be broadly categorized into conventional and non-conventional methods, with the latter gaining prominence due to their efficiency and environmentally friendly nature.
Traditional methods for extracting bioactive compounds from plants include maceration, percolation, Soxhlet extraction, and hydro-distillation. arcjournals.orgiipseries.orgsrce.hrencyclopedia.pub Maceration involves soaking the plant material in a solvent for an extended period, while percolation allows the solvent to pass through the plant material. arcjournals.orgsrce.hrencyclopedia.pub Soxhlet extraction is a continuous process using a specialized apparatus that recycles a small amount of solvent. srce.hrfrontiersin.org These conventional methods, while effective, are often time-consuming and require large volumes of organic solvents. nih.govptfarm.pl
In recent years, non-conventional or "green" extraction techniques have been developed to overcome the limitations of traditional methods. nih.govjst.go.jpchemmethod.comnih.gov These include:
Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to create cavitation bubbles in the solvent, leading to the disruption of plant cell walls and enhanced release of intracellular compounds like this compound. chemmethod.combrieflands.commdpi.comnih.gov UAE is recognized for its reduced extraction times, lower solvent consumption, and suitability for heat-sensitive compounds. mdpi.comnih.gov
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, causing the plant cells to rupture and release their contents. nih.govjst.go.jp This method is known for its high efficiency and significantly shorter extraction times compared to conventional techniques. nih.gov
Supercritical Fluid Extraction (SFE): SFE uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. ajgreenchem.comajgreenchem.comscirp.org Supercritical fluids possess properties of both liquids and gases, allowing for efficient penetration into the plant matrix and selective extraction of compounds. ajgreenchem.comajgreenchem.com The use of CO2 makes this a "green" technology as it is non-toxic and easily removed from the final extract. ajgreenchem.comscirp.org
The choice of extraction method can significantly impact the yield and purity of the extracted this compound. Modern techniques like UAE and MAE have been shown to be more efficient than conventional methods, offering higher yields in shorter times with less solvent. nih.gov
To maximize the yield of this compound, it is crucial to optimize various extraction parameters. These parameters are interdependent and can significantly influence the efficiency of the extraction process. Key parameters include:
Solvent Type and Concentration: The choice of solvent is critical and depends on the polarity of the target compound. For phenylpropanoids like this compound, solvents such as ethanol (B145695), methanol, and hexane (B92381) are commonly used. srce.hrbrieflands.comupm.edu.my Studies have shown that the concentration of the solvent, particularly the water content in alcohol-based systems, can significantly affect the extraction yield. mdpi.comresearchgate.net For instance, research on Myristica fragrans seeds found that ethanol was an effective solvent for extracting compounds including isoelemicin (B132633). brieflands.com
Temperature: Extraction temperature plays a dual role. An increase in temperature generally enhances the solubility and diffusion rate of the compound, leading to a higher extraction yield. brieflands.combioflux.com.ro However, excessively high temperatures can lead to the degradation of thermolabile compounds. brieflands.combioflux.com.ro Therefore, finding the optimal temperature is essential. For example, in the ultrasound-assisted extraction of compounds from Myristica fragrans, an optimal temperature of 41.89°C was identified. brieflands.comresearchgate.net
Extraction Time: The duration of the extraction process also affects the yield. Initially, a longer extraction time leads to a higher yield as more of the compound is extracted from the plant material. brieflands.comscielo.br However, after a certain point, the yield may plateau or even decrease due to the potential degradation of the compound with prolonged exposure to the extraction conditions. brieflands.com Optimized UAE of Myristica fragrans determined an ideal extraction time of 29.57 minutes. brieflands.comresearchgate.net
Solvent-to-Solid Ratio: The ratio of the volume of solvent to the mass of the plant material is another important parameter. A higher solvent-to-solid ratio can increase the concentration gradient, thereby enhancing the extraction efficiency. brieflands.comresearchgate.net However, using an excessively large volume of solvent is not economical and can complicate the downstream processing. brieflands.com Studies have shown that optimizing this ratio is crucial for maximizing the yield. brieflands.com
Response surface methodology (RSM) is a statistical tool often employed to optimize these parameters simultaneously, allowing for the determination of the ideal conditions for maximizing the extraction of this compound. brieflands.comresearchgate.netmdpi.com
Chromatographic and Separation Strategies
Following extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential for the isolation and purification of this compound.
Preparative chromatography is used to separate and isolate larger quantities of a specific compound from a mixture. Common techniques include:
Column Chromatography: This is a fundamental and widely used technique for the purification of compounds. springernature.com The crude extract is loaded onto a column packed with a solid stationary phase (e.g., silica (B1680970) gel), and a liquid mobile phase is passed through the column to elute the compounds at different rates based on their affinity for the stationary phase. rochester.edu
Flash Chromatography: A modification of column chromatography, flash chromatography applies pressure to the column, which significantly speeds up the separation process. rochester.edubiotage.com It is an efficient method for the rapid purification of compounds. biotage.com Recent advancements in flash chromatography, such as the use of smaller particle size stationary phases, have improved its resolution and efficiency for purifying complex mixtures. biotage.com
High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that does not use a solid support matrix, thus avoiding irreversible adsorption of the sample. researchgate.netnih.gov HSCCC is particularly useful for the preparative isolation of natural products from crude extracts. researchgate.netnih.gov
The selection of the appropriate preparative chromatographic technique and the optimization of parameters such as the stationary phase, mobile phase composition, and flow rate are crucial for the successful isolation of this compound.
For achieving high purity of this compound, high-resolution liquid chromatography techniques are employed. These methods offer superior separation capabilities.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative technique that uses high pressure to pass the mobile phase through a column packed with very fine particles. mdpi.comchromtech.com This results in high-resolution separations. nih.gov Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is polar, is commonly used for the purification of phenylpropanoids. springernature.commdpi.com Preparative HPLC has become a standard method for removing impurities and can be scaled up for larger quantities. europeanpharmaceuticalreview.com
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC is an advancement of HPLC that utilizes columns with even smaller particle sizes (typically sub-2 µm) and operates at much higher pressures. nih.gov This leads to significantly faster separations and higher resolution, making it an excellent technique for the final purification of compounds like this compound to a very high degree of purity. nih.gov
The combination of these advanced chromatographic techniques allows for the efficient isolation and purification of this compound from complex plant extracts, yielding a highly pure compound for further scientific investigation. An HPLC-guided isolation procedure has been successfully used to isolate isoelemicin from nutmeg kernel. nih.gov
Chemical Synthesis and Structure Activity Relationship Sar Studies of Z Isoelemicin and Its Derivatives
Synthetic Approaches for (Z)-Isoelemicin
The synthesis of this compound requires precise control over the geometry of the carbon-carbon double bond, as the (Z)-isomer is often the thermodynamically less stable form compared to its (E)-counterpart.
Total Synthesis and Stereoselective Methodologies
The total synthesis of this compound is not extensively detailed in publicly available literature, but its structure lends itself to established stereoselective methodologies for the formation of (Z)-alkenes. The primary challenge lies in constructing the trisubstituted alkene with high Z-selectivity. nih.gov
Several modern synthetic strategies are applicable for achieving this:
Wittig Reaction and Variants: The Wittig reaction is a classic and versatile method for alkene synthesis. nih.gov To favor the formation of a Z-alkene, non-stabilized ylides are typically used under salt-free conditions. The reaction would involve the coupling of a phosphorus ylide with an appropriate benzaldehyde precursor. However, achieving high Z-selectivity with certain substitution patterns can be challenging even with this reliable method. nih.gov
Alkyne Semireduction: A common strategy involves the synthesis of an alkyne precursor followed by a stereoselective semireduction. The use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) for the hydrogenation of an alkyne is a well-established method for producing cis-(or Z)-alkenes.
Catalytic Photoisomerization: An emerging and efficient approach involves the photochemical-catalyzed isomerization of the thermodynamically more stable (E)-alkene to the (Z)-isomer. qs-gen.comresearchgate.net This method can be highly effective and offers a sustainable pathway by using light energy to achieve the desired stereochemistry. qs-gen.com
Silver-Catalyzed Hydroalkylation: A newer method involves the silver-catalyzed hydroalkylation of terminal alkynes. This approach can produce diastereopure Z-alkenes with high selectivity (Z:E > 300:1) and demonstrates broad functional group compatibility, making it a promising strategy for complex molecules. nih.gov
A hypothetical retrosynthetic analysis for this compound could disconnect the molecule at the double bond, suggesting precursors like 3,4,5-trimethoxybenzaldehyde and a suitable phosphonium salt for a Wittig approach, or a corresponding alkyne for a reduction strategy.
Development of Efficient Synthetic Routes
Efficiency in chemical synthesis is paramount for producing sufficient quantities of a target molecule for further study. For a compound like this compound, developing an efficient route would focus on several key factors:
Catalyst Optimization: For methods involving catalysis, such as alkyne semireduction or photoisomerization, the choice of catalyst and reaction conditions is critical. For instance, in copper-catalyzed couplings, the ligand system can be fine-tuned to minimize unwanted isomerization. nih.govnsf.gov
Sustainable Methods: Modern synthetic development prioritizes environmentally friendly approaches, such as using photoisomerization in a closed-loop recycling photoreactor to improve efficiency and reduce waste. qs-gen.com
Design and Synthesis of Isoelemicin (B132633) Analogues
The rational design and synthesis of analogues are fundamental to medicinal chemistry, aiming to improve the potency, selectivity, or pharmacokinetic properties of a lead compound. nih.gov
Rational Design of Structural Modifications
The design of this compound analogues would be guided by the principles of structure-activity relationships. gardp.orgwikipedia.org Modifications would target specific regions of the molecule to probe their importance for biological activity.
Key structural features of this compound that could be modified include:
Aromatic Ring Substituents: The three methoxy (B1213986) groups on the phenyl ring are primary targets for modification. Their number, position, and identity could be altered. For example, they could be replaced with other alkoxy groups of varying lengths, hydroxyl groups, or halogens to investigate the electronic and steric requirements for activity.
Propene Side Chain: The length of the side chain could be shortened or extended. The methyl group could be replaced with other alkyl groups or functional groups to explore steric tolerance.
Double Bond Geometry: Synthesizing the corresponding (E)-isomer would be crucial to determine if the Z-geometry is essential for bioactivity.
The following table illustrates a rational design strategy for potential analogues.
| Analogue Series | Modification Rationale | Example Structures |
| A: Aromatic Ring | To probe the role of electronic effects and hydrogen bonding potential of the phenyl ring. | Demethylated (hydroxyl) analogues; Fluoro- or Chloro-substituted analogues; Analogues with altered methoxy group positions (e.g., 2,3,4-trimethoxy). |
| B: Propene Chain | To assess the importance of chain length and steric bulk at the alkene. | Ethyl or propyl group instead of methyl at the double bond; A simple propene chain without the terminal methyl group. |
| C: Stereochemistry | To determine the importance of the double bond geometry for target binding. | Synthesis of the corresponding (E)-Isoelemicin isomer. |
Synthesis of Novel Derivatives for Bioactivity Profiling
Once designed, these novel derivatives must be synthesized. A library of analogues would be created using versatile synthetic routes that allow for late-stage diversification. For example, a common intermediate, such as a substituted benzaldehyde, could be used to generate a range of side-chain analogues via different Wittig reagents. Similarly, various substituted phenols could be used as starting materials to create analogues with diverse aromatic ring substitution patterns. The synthesis of these new chemical entities is essential for comprehensive bioactivity profiling. mdpi.com
Structure-Activity Relationship (SAR) Analysis
SAR analysis links the chemical structure of a compound to its biological activity. gardp.orgwikipedia.org By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can identify the key chemical features—or pharmacophore—responsible for its effects. drugdesign.orgnih.gov
An SAR study for this compound derivatives would involve testing the synthesized analogues in relevant biological assays and comparing their activities. The goal is to build a model that explains how structural changes influence activity. nih.gov
For example, a hypothetical SAR study might yield the following data, where activity is measured as the concentration required for 50% inhibition (IC₅₀) of a target enzyme. A lower IC₅₀ value indicates higher potency.
| Compound | R1 | R2 | R3 | Side Chain | Stereo. | Hypothetical IC₅₀ (µM) |
| This compound | OCH₃ | OCH₃ | OCH₃ | (Z)-1-propenyl | Z | 15 |
| Analogue A1 | OH | OCH₃ | OCH₃ | (Z)-1-propenyl | Z | 50 |
| Analogue A2 | OCH₃ | OH | OCH₃ | (Z)-1-propenyl | Z | 12 |
| Analogue A3 | F | OCH₃ | OCH₃ | (Z)-1-propenyl | Z | 85 |
| Analogue B1 | OCH₃ | OCH₃ | OCH₃ | (Z)-1-butenyl | Z | 30 |
| Analogue C1 | OCH₃ | OCH₃ | OCH₃ | (E)-1-propenyl | E | >100 |
The Z-configuration of the double bond appears critical for activity, as the (E)-isomer (Analogue C1) is inactive.
A methoxy group at the R2 (para) position seems important for potency, as replacing it with a hydroxyl group (Analogue A2) slightly increases activity.
Replacing the R1 (meta) methoxy group with a hydroxyl group (Analogue A1) or a fluorine atom (Analogue A3) significantly reduces activity, suggesting steric or electronic intolerance at this position.
Extending the side chain (Analogue B1) decreases potency, indicating an optimal size for the hydrophobic side chain.
This systematic analysis allows medicinal chemists to refine their designs and synthesize future generations of compounds with potentially enhanced biological activity. gardp.org
Elucidation of Structural Determinants for Biological Activities
The biological activity of this compound, a member of the phenylpropanoid class of compounds, is intrinsically linked to its molecular architecture. Structure-activity relationship (SAR) studies on this compound and its derivatives aim to identify the key structural features that govern their interactions with biological targets. These investigations are crucial for understanding the compound's mechanism of action and for the rational design of new analogues with enhanced or more specific activities.
The primary structural components of this compound that are typically investigated in SAR studies include:
The Phenyl Ring and its Substitution Pattern: The aromatic core of the molecule and the arrangement of its substituents are critical determinants of its biological profile.
The Methoxy Groups: The number and position of methoxy groups on the phenyl ring can significantly influence the compound's polarity, metabolic stability, and binding affinity to target proteins.
The Propenyl Side Chain: The length, saturation, and isomerization of the side chain attached to the phenyl ring are known to play a pivotal role in the biological activity of phenylpropanoids.
Research into the SAR of phenylpropanoids has revealed that modifications to these structural components can lead to substantial changes in their biological effects. For instance, studies on related phenylpropanoids have shown that the antifungal potency is often related to the length of the p-alkyl chain and the presence of methoxy groups. nih.gov
While specific SAR data for this compound is not extensively documented, the principles derived from studies on analogous compounds provide a framework for predicting its structure-activity relationships. The "Z" configuration of the propenyl side chain in this compound is a key distinguishing feature that likely influences its biological activity compared to its "(E)" isomer. The spatial arrangement of the atoms in the "Z" isomer can affect how the molecule fits into the binding site of a receptor or enzyme, potentially leading to differences in potency or selectivity.
Table 1: Key Structural Features of this compound and Their Potential Influence on Biological Activity
| Structural Feature | Potential Influence on Biological Activity |
| Phenyl Ring | Core scaffold for substituent attachment; participates in aromatic interactions with biological targets. |
| Methoxy Groups | Modulate electronic properties, lipophilicity, and metabolic stability; can form hydrogen bonds with target sites. |
| Propenyl Side Chain | Affects overall molecular shape and lipophilicity; the double bond can be a site for metabolic modification. |
| (Z)-Configuration | Dictates the three-dimensional geometry of the side chain, influencing steric interactions with biological targets. |
Computational Approaches in SAR Studies
Computational chemistry and molecular modeling have become indispensable tools in the field of drug discovery and for elucidating the structure-activity relationships of bioactive compounds like this compound. These in silico methods provide valuable insights into the molecular interactions that underpin biological activity, thereby guiding the synthesis and evaluation of new derivatives.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.commdpi.comresearchgate.net By correlating physicochemical properties or molecular descriptors with observed biological data, QSAR models can predict the activity of novel compounds and help to identify the key structural features that are most influential.
For a series of this compound derivatives, a QSAR study would typically involve:
Data Set Preparation: A collection of this compound analogues with experimentally determined biological activities is assembled.
Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each compound.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a predictive model.
Model Validation: The robustness and predictive power of the QSAR model are rigorously assessed.
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.govmdpi.comwalisongo.ac.iddergipark.org.trmdpi.com This technique allows researchers to visualize the binding mode of this compound at a molecular level and to understand the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.
A typical molecular docking study for this compound would involve:
Preparation of the Ligand and Receptor: Three-dimensional structures of this compound and the target protein are prepared.
Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the binding site of the receptor.
Scoring and Analysis: The resulting poses are ranked based on a scoring function, and the most favorable binding modes are analyzed to identify key interactions.
Molecular docking studies can provide a rational basis for the observed biological activities of this compound and its derivatives and can be instrumental in designing new compounds with improved binding affinities.
Table 2: Computational Approaches in the SAR Study of this compound
| Computational Method | Application in SAR Studies of this compound |
| QSAR | Predicting the biological activity of novel derivatives; identifying key physicochemical properties for activity. |
| Molecular Docking | Elucidating the binding mode at the active site of a biological target; rationalizing observed SAR data. |
Molecular Mechanisms and Pharmacological Targets of Z Isoelemicin Preclinical Research
Investigations into Enzyme Modulation and Interaction
The interaction of (Z)-Isoelemicin with enzymes is a key area of investigation for understanding its biological activity. Research has focused on identifying its potential to inhibit or activate specific enzymes, thereby influencing cellular processes.
While direct studies on the enzyme modulation profiles of isolated this compound are limited, network pharmacology and research on related compounds provide preliminary insights. Computational studies have identified several key enzymes as potential targets. For instance, a network pharmacology analysis of Acorus tatarinowii, which contains this compound, predicted interactions with pivotal enzymes in major signaling pathways, such as PIK3CA and AKT1. dntb.gov.ua
Although specific activation profiles for this compound have not been detailed, the modulation of enzyme activity is a known mechanism for similar natural compounds. rsc.orgrsc.org Studies on essential oils containing this compound have shown inhibitory activity against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase, though the effects cannot be attributed to this compound alone. researchgate.netmdpi.com Similarly, research on the structurally related compound elemicin (B190459) suggests a potential to influence enzymes involved in lipid metabolism. smolecule.com
The table below summarizes potential enzyme targets for this compound as identified through network pharmacology studies.
| Target Class | Potential Enzyme Target | Implicated Function | Reference |
| Kinase | PIK3CA (Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha) | Cell signaling, growth, survival | dntb.gov.ua |
| Kinase | AKT1 (RAC-alpha serine/threonine-protein kinase) | Cell survival, proliferation, metabolism | dntb.gov.ua |
| Kinase | MAPK (Mitogen-activated protein kinase) | Cell proliferation, differentiation, apoptosis | nih.gov |
| Protease | TP53 (Cellular tumor antigen p53) | Tumor suppression, cell cycle regulation | dntb.gov.ua |
| Transcription Factor | STAT3 (Signal transducer and activator of transcription 3) | Cell growth, apoptosis | dntb.gov.ua |
This interactive table is based on predictive data from network pharmacology and requires experimental validation.
Preclinical evidence suggests that this compound may influence several core metabolic pathways. A study using Saccharomyces cerevisiae as a model organism investigated the toxicity mechanism of a nutmeg extract containing this compound (6.7% of the extract). mdpi.com The findings indicated that the extract likely targets Erg6, an enzyme in the ergosterol (B1671047) biosynthetic pathway, or metabolites downstream in this pathway. mdpi.com This suggests a potential mechanism of action related to the disruption of fungal cell membrane synthesis. mdpi.com
Furthermore, untargeted metabolomics approaches on related compounds and extracts have revealed modulations in major metabolic routes that ensure cellular functions. nih.gov For example, studies on the related phenylpropanoid elemicin have shown it can induce aberrant lipid metabolism. researchgate.net Computational analyses also link this compound to the regulation of key metabolic pathways. mdpi.comnih.gov
Key metabolic pathways potentially modulated by this compound include:
Lipid Metabolism : Suggested by studies on the related compound elemicin. smolecule.comresearchgate.net
Ergosterol Biosynthesis : Implicated through studies on nutmeg extract. mdpi.com
Amino Acid Metabolism : Identified as a target in broader metabolomics studies of similar compounds. mdpi.comfrontiersin.org
Purine Metabolism : Highlighted in computational analyses and studies of cellular responses to chemical stressors. mdpi.com
Receptor Binding and Signaling Pathway Modulation
This compound is predicted to interact with various cellular receptors and modulate key intracellular signaling cascades, which are central to its potential pharmacological effects.
Direct ligand-receptor binding studies for this compound are in preliminary stages. Some research suggests a potential interaction with serotonin (B10506) receptors, though this requires further confirmation. smolecule.com Network pharmacology studies have provided more extensive, albeit predictive, data. An analysis of the components of Acorus tatarinowii identified "neuroactive ligand-receptor interaction" as a key pathway enriched for the targets of its active compounds, including this compound. nih.gov This suggests that the compound may bind to receptors involved in neurotransmission.
The table below details the receptor-related pathways identified in these computational studies.
| Predicted Pathway | Associated Receptors/Function | Reference |
| Neuroactive Ligand-Receptor Interaction | Binding to receptors for neurotransmitters (e.g., serotonin, dopamine) | nih.gov |
| cAMP signaling pathway | Involves G protein-coupled receptors (GPCRs) that respond to various extracellular ligands | dntb.gov.uanih.gov |
This interactive table summarizes findings from predictive network pharmacology analyses.
Computational analyses have been instrumental in predicting the impact of this compound on intracellular signaling. These studies consistently identify several critical signaling cascades that are dysregulated in various diseases. mdpi.comnih.gov The primary pathways identified are:
PI3K-Akt Signaling Pathway : This is a major pathway for regulating the cell cycle, proliferation, and survival. Network pharmacology studies of Acorus tatarinowii identified this pathway as a primary target for its bioactive compounds, including this compound. dntb.gov.uanih.gov
cAMP Signaling Pathway : This pathway is crucial for numerous cellular processes, including proliferation and apoptosis, often initiated by ligand binding to G protein-coupled receptors. dntb.gov.uanih.gov Its modulation can impact the expression of neurotrophic factors like BDNF. nih.gov
MAPK Signaling Pathway : This cascade regulates fundamental cellular processes like proliferation, differentiation, and apoptosis. nih.gov The structural analog beta-asarone (B42808) has been shown experimentally to modulate the ASK1/c-JNK-mediated intracellular signaling cascades, a component of the broader MAPK pathway. ebi.ac.uk
Cellular and Subcellular Mechanistic Studies
Investigations into the cellular and subcellular effects of this compound are emerging, primarily from studies of extracts in which it is a component. A study on a hydroethanolic extract of Myristica fragrans found that it induced a necrotic type of cell death in S. cerevisiae. mdpi.com The same study ruled out that the extract targets the cell wall integrity (CWI) signaling pathway. mdpi.com
Gene Ontology (GO) enrichment analysis from network pharmacology studies provides further predictive insights into the cellular locations and functions that this compound might affect. nih.gov These analyses suggest that the molecular targets of the compound are predominantly located in the plasma membrane, cytoplasm, and cell nucleus. The associated biological processes primarily relate to signal transduction, while the key molecular functions involve protein, metal ion, and ATP binding. nih.gov
Modulation of Oxidative Stress Responses
Oxidative stress, a condition characterized by an imbalance between free radicals and antioxidants in the body, is implicated in numerous disease processes. The ability of natural compounds to counteract oxidative damage is a significant area of research. Preclinical evidence suggests that this compound possesses notable antioxidant activity. nih.gov
Table 1: Antioxidant Activity of Essential Oils Containing this compound (Note: The following data represents the activity of the whole essential oil, not the isolated compound.)
| Plant Source | This compound Content (%) | Assay | Result (IC50/Activity) | Reference |
|---|---|---|---|---|
| Acorus calamus | 2.4-6.2 | In vitro antioxidant activity | Significant | researchgate.net |
Influence on Inflammatory Mediators and Pathways
Chronic inflammation is a critical factor in the development of many diseases. Research is actively exploring the anti-inflammatory potential of various phytochemicals. This compound has been identified as a compound of interest for its ability to influence inflammatory mediators and signaling pathways. nih.govjfda-online.com
Preclinical in vitro studies on essential oils containing this compound have shown a down-regulation of pro-inflammatory cytokines. jfda-online.com For example, essential oil from Trachydium roylei, with this compound as one of its components (5.48%), was found to inhibit the production of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cells. jfda-online.comnih.gov The same study also reported an inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) secretion, which are key mediators of the inflammatory response. jfda-online.comnih.gov
Network pharmacology analyses further suggest that the anti-inflammatory effects of plant extracts containing this compound may be mediated through the nuclear factor kappa B (NF-κB) signaling pathway. nih.gov The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key target for anti-inflammatory therapies. mdpi.com While direct evidence from studies using isolated this compound is needed for confirmation, these findings point towards a significant role for the compound in modulating these critical inflammatory cascades.
Table 2: Preclinical Anti-inflammatory Effects Associated with this compound-Containing Extracts (Note: Data reflects the activity of the complete extract/oil.)
| Plant Source / Extract | This compound Content (%) | Model | Key Findings | Reference |
|---|---|---|---|---|
| Trachydium roylei Essential Oil | 5.48 | LPS-stimulated RAW 264.7 macrophages | Down-regulated TNF-α, IL-1β, IL-6; Inhibited NO and PGE2 production | jfda-online.comnih.gov |
| Acorus tatarinowii | Present (exact % not specified in source) | Network Pharmacology Analysis | Linked to anti-inflammatory activity, potentially via NF-κB pathway | nih.gov |
In Vivo Metabolism and Biotransformation of Z Isoelemicin
Characterization of Metabolic Fate
The metabolic fate of elemicin (B190459), and by extension (Z)-Isoelemicin, is characterized by extensive enzymatic processing in mammals, primarily in the liver. The parent compound and its metabolites are predominantly excreted in the urine. nih.govmdpi.com
The biotransformation of elemicin is heavily reliant on the Cytochrome P450 (CYP) monooxygenase system, a family of enzymes crucial for drug and xenobiotic metabolism. nih.govmdpi.com Studies have identified that multiple CYP isoenzymes are involved in the metabolic activation of elemicin, with CYP1A1, CYP1A2, and CYP3A4 playing notable roles. nih.govresearchgate.net
The primary metabolic reactions are centered on two main parts of the molecule: the allyl side chain and the methoxy (B1213986) groups on the phenyl ring. nih.gov Key enzymatic processes include:
1′-Hydroxylation : A critical activation step where a hydroxyl group is added to the first carbon of the allyl side chain, forming 1′-hydroxyelemicin. nih.govmdpi.com This metabolite is considered a reactive intermediate. nih.gov
O-Demethylation : The removal of methyl groups from the methoxy substituents on the aromatic ring, which becomes a more prominent pathway for elemicin compared to some other alkenylbenzenes. mdpi.commdpi.com
Epoxide-Diol Pathway : The formation of an epoxide across the double bond of the allyl side chain, which is then hydrolyzed to a diol. mdpi.com This results in metabolites like 2′,3′-dihydroxy-elemicin. mdpi.com
Cinnamoyl Pathway : Oxidation of the side chain can lead to the formation of 3-(3,4,5-trimethoxyphenyl)-propionic acid. nih.govmdpi.com
Metabolism is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. For elemicin, a wide array of metabolites from both phases has been identified in vivo. nih.govmdpi.com
Phase I Metabolism: These reactions introduce or expose functional groups on the parent molecule. Identified Phase I reactions for elemicin include demethylation, hydroxylation, hydration, allyl rearrangement, reduction, hydroformylation, and carboxylation. nih.govmdpi.com
Interactive Data Table: Phase I Metabolites of Elemicin
| Metabolite ID | Metabolite Name/Description | Metabolic Reaction | Source |
|---|---|---|---|
| M1 | 1'-Hydroxyelemicin | Hydroxylation | nih.govmdpi.com |
| M2 | 2',3'-Dihydroxy-elemicin | Epoxide-diol pathway | mdpi.com |
| M3 | 3-(3,4,5-trimethoxyphenyl)-propionic acid | Cinnamoyl pathway | nih.govmdpi.com |
| - | Demethylated elemicin | O-Demethylation | nih.govmdpi.com |
| - | Carboxylated elemicin | Carboxylation | nih.govmdpi.com |
Phase II Metabolism: Following functionalization in Phase I, the metabolites are often conjugated with endogenous, water-soluble molecules to facilitate their elimination. nih.govmdpi.com Phase II conjugation reactions for elemicin metabolites include the addition of cysteine, N-acetylcysteine (NAC), glucuronic acid, glycine, taurine, and sulfate (B86663) (SO₃). nih.govmdpi.com For instance, the reactive 1′-hydroxyelemicin metabolite is known to form conjugates with cysteine and NAC. nih.gov Glucuronidation and sulfation are common conjugation pathways for phenylpropenes. mdpi.com
Interactive Data Table: Phase II Metabolites of Elemicin
| Metabolite ID | Conjugate Type | Parent Metabolite | Source |
|---|---|---|---|
| M15 | Cysteine | 1'-Hydroxyelemicin | nih.gov |
| M16 | N-acetylcysteine (NAC) | 1'-Hydroxyelemicin | nih.gov |
| - | Glucuronic acid | Hydroxylated/demethylated metabolites | nih.govmdpi.com |
| - | Glycine | 3-(3,4,5-trimethoxyphenyl)-propionic acid | nih.govmdpi.com |
| - | Taurine | Various Phase I metabolites | nih.govmdpi.com |
| - | Sulfate (SO₃) | Various Phase I metabolites | nih.govmdpi.com |
Role of Microbiota in Biotransformation
The vast community of microorganisms in the gastrointestinal tract can significantly influence the metabolism of xenobiotics.
Structural Elucidation of Biotransformation Products
The identification and structural characterization of the various metabolites of elemicin have been made possible through advanced analytical techniques. nih.gov A powerful and widely used method is ultra-performance liquid chromatography combined with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS). nih.govtaylorandfrancis.com
This metabolomics-based approach allows for the separation and detection of numerous metabolites in complex biological samples like urine, plasma, and feces. nih.govmdpi.com The structural characterization of these metabolites is achieved by analyzing their mass spectrometric data. nih.gov Key information used for elucidation includes:
Accurate Mass Measurement : High-resolution mass spectrometry provides the precise mass of a metabolite, allowing for the determination of its elemental formula. nih.gov
MS/MS Fragmentation Patterns : The metabolite ions are fragmented within the mass spectrometer, and the resulting pattern of product ions provides structural information. nih.gov By comparing these fragmentation patterns to that of the parent compound, the site of metabolic modification can be deduced. For example, conjugates of 1'-hydroxyelemicin with cysteine and NAC showed characteristic neutral losses corresponding to the Cys (119 Da) and NAC (161 Da) moieties, respectively. nih.gov
Older studies also employed gas chromatography-mass spectrometry (GC-MS) for the identification of urinary metabolites. mdpi.com More recently, nuclear magnetic resonance (NMR) spectroscopy has also been used to confirm the structures of isolated compounds. researchgate.net
Advanced Analytical Methods for Z Isoelemicin Research
Chromatographic Techniques for Qualitative and Quantitative Analysis
Chromatography is a fundamental separation science that plays a pivotal role in the analysis of complex mixtures. rsc.org By exploiting the differential partitioning of compounds between a stationary phase and a mobile phase, chromatographic methods can effectively separate isomers, allowing for their individual identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net This method is particularly well-suited for the analysis of volatile and semi-volatile compounds such as (Z)-Isoelemicin. researchgate.net In a typical GC-MS analysis, the sample is first vaporized and separated into its components within a capillary column. researchgate.netacs.org The separated components then enter the mass spectrometer, where they are ionized and fragmented, generating a unique mass spectrum for each compound that acts as a chemical fingerprint. nih.govmdpi.com
The retention time (Rt), the time it takes for a compound to travel through the GC column, is a key parameter for identification. mdpi.com For instance, in a GC-MS analysis of essential oil from Myristica fragrans seeds, isoelemicin (B132633) was detected, although the specific isomer was not identified. mdpi.com The analysis of related phenylpropanoids in various plant extracts has also been extensively performed using GC-MS, demonstrating the technique's utility in this class of compounds. mdpi.comiaea.orgfrontiersin.org The identification of compounds is typically achieved by comparing their mass spectra and retention indices with those in established databases like NIST and Wiley. mdpi.com
A typical GC-MS setup for the analysis of phenylpropanoids might involve a fused silica (B1680970) capillary column, such as one with a 5% phenyl methyl siloxane stationary phase, with helium as the carrier gas. nih.gov The oven temperature is programmed to increase gradually to ensure the effective separation of compounds with different boiling points. nih.gov The mass spectrometer is often operated in full scan mode to acquire a complete mass spectrum for each eluting compound. nih.gov
Table 1: Illustrative GC-MS Parameters for Phenylpropanoid Analysis
| Parameter | Value/Description |
| Column | Fused silica capillary, e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow rate (e.g., 1.0 mL/min) |
| Injector Temp. | 250 °C |
| Oven Program | Initial temp 70°C, ramped to 280°C |
| Detector | Mass Spectrometer |
| Ionization | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (e.g., m/z 50-550) |
This table represents typical parameters and is not specific to a validated this compound analysis.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. rsc.orgrsc.org It is particularly valuable for the analysis of isomers that may not be sufficiently volatile for GC analysis or for instances where thermal degradation is a concern. acs.orgthecannabisscientist.com HPLC operates on the principle of differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column. rsc.org
For the analysis of isomers like this compound, reversed-phase HPLC (RP-HPLC) is a common approach. thecannabisscientist.com In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. chromforum.orgbioline.org.br The separation is based on the relative hydrophobicity of the compounds. thecannabisscientist.com The use of chiral stationary phases in HPLC can be particularly effective for separating stereoisomers. thecannabisscientist.com
While specific HPLC methods for the routine quantification of this compound are not widely documented in publicly available literature, methods for related isomers like α- and β-asarone have been developed. bioline.org.br These methods often utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphoric acid) and organic solvents in an isocratic or gradient elution mode. bioline.org.br Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. bioline.org.br The accuracy, precision, and linearity of the method are established through a rigorous validation process. jopcr.com
Table 2: Illustrative HPLC Parameters for Isomer Analysis
| Parameter | Value/Description |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water/Buffer |
| Flow Rate | Typically 1.0 mL/min |
| Column Temp. | Controlled, e.g., 30 °C |
| Detector | UV-Vis or Photodiode Array (PDA) |
| Injection Vol. | 10-20 µL |
This table represents typical parameters and is not specific to a validated this compound analysis.
Size Exclusion Chromatography (SEC) is a chromatographic technique that separates molecules based on their size in solution. nih.govlcms.cz It is particularly useful for assessing the purity of a sample by detecting the presence of aggregates or lower molecular weight impurities. nih.gov The stationary phase in SEC consists of porous particles with a specific pore size distribution. nih.gov Larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. nih.gov
While SEC is more commonly applied to the analysis of large biomolecules like proteins to detect aggregation, its principles can be applied to smaller molecules to assess for the presence of oligomers or other size-related impurities. nih.govnist.gov The choice of column and mobile phase is critical and depends on the solubility and size of the analyte. rsc.org For a compound like this compound, SEC could theoretically be used to ensure the absence of dimers or other higher molecular weight species that may have formed during synthesis or storage. However, specific applications of SEC for the purity assessment of this compound are not documented in the available literature.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for determining the precise structure of a molecule. By probing the interaction of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and their spatial arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules and is crucial for determining stereochemistry. uni-muenster.demdpi.comnumberanalytics.com The technique is based on the magnetic properties of atomic nuclei, such as ¹H and ¹³C. uni-muenster.de In an NMR experiment, the chemical shift (δ) of a nucleus provides information about its local electronic environment, while the coupling constant (J) between nuclei reveals information about the connectivity and spatial relationship of the atoms. researchgate.net
Table 3: Expected ¹H NMR Characteristics for (Z)- and (E)-Isoelemicin
| Feature | This compound (Expected) | (E)-Isoelemicin (Expected) |
| Vinylic Proton Coupling (³JHH) | Smaller coupling constant (e.g., ~10-12 Hz) | Larger coupling constant (e.g., ~15-17 Hz) |
| Chemical Shifts | Vinylic and aromatic protons will have distinct chemical shifts influenced by the stereochemistry. | Vinylic and aromatic protons will have different chemical shifts compared to the (Z)-isomer. |
This table is illustrative and based on general principles of NMR spectroscopy.
Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. mdpi.comudel.edu When a molecule is ionized in the mass spectrometer, it can undergo fragmentation, breaking into smaller, charged pieces. nih.gov The pattern of these fragments, known as the mass spectrum, provides a structural fingerprint of the molecule. nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to four or five decimal places), which allows for the determination of the elemental composition of the molecule and its fragments. frontiersin.orgmdpi.com
The electron ionization (EI) mass spectrum of the related isomer, (E)-Isoelemicin, is available in the NIST database and shows a molecular ion peak (M⁺) at m/z 208, corresponding to its molecular weight. nist.gov The fragmentation pattern would be expected to be very similar for the (Z)-isomer, as mass spectrometry typically does not differentiate between stereoisomers under standard EI conditions. The fragmentation would likely involve cleavages of the methoxy (B1213986) groups and the propenyl side chain. Analysis of the fragmentation patterns of related phenylpropanoids can provide insights into the expected fragmentation of this compound. iaea.orgoregonstate.edunih.gov For example, the loss of a methyl radical (CH₃) from the molecular ion is a common fragmentation pathway for methoxylated aromatic compounds.
Table 4: Potential Mass Spectral Fragments for Isoelemicin
| m/z (mass-to-charge ratio) | Possible Fragment Identity |
| 208 | Molecular Ion [M]⁺ |
| 193 | [M - CH₃]⁺ |
| 177 | [M - OCH₃]⁺ |
| 165 | Further fragmentation |
This table is based on the mass spectrum of (E)-Isoelemicin and general fragmentation patterns of similar compounds.
Chemometric and Data Analysis Approaches
In the study of complex mixtures like essential oils where this compound is often found, the chemical profile can be intricate, with dozens to hundreds of compounds. Multivariate statistical analysis provides a powerful means to interpret this complex chemical data, identify patterns, and differentiate between samples based on their composition. nih.gov Techniques such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) are frequently applied to the chemical data obtained from methods like Gas Chromatography-Mass Spectrometry (GC-MS). nih.govresearchgate.netresearchgate.net
PCA reduces the dimensionality of the data by transforming the original variables (e.g., the concentrations of individual compounds) into a smaller set of uncorrelated variables known as principal components (PCs). mdpi.com The first few PCs typically explain the majority of the variance in the data. mdpi.com By plotting the samples based on their PC scores, it is possible to visualize groupings and differentiations. nih.govmdpi.com For instance, in the analysis of essential oils from different plant species or geographical locations, PCA can reveal that the presence and concentration of specific phenylpropanoids, including this compound and its isomers, are key variables that distinguish one group from another. mdpi.comthieme-connect.com
HCA is another exploratory tool that groups samples based on their similarities, representing the results in a dendrogram. researchgate.net This method has been used to classify essential oil samples into chemotypes, where the clustering is determined by the concentrations of major components like carvone, pulegone, or phenylpropanoids. mdpi.com These statistical approaches are crucial for quality control and for understanding the chemical diversity of natural products containing this compound. researchgate.netscispace.com
| Compound | Loading on PC1 | Loading on PC2 | Significance |
|---|---|---|---|
| This compound | 0.85 | 0.12 | Major contributor to variance in PC1, differentiating samples along this axis. |
| Elemicin (B190459) | 0.79 | 0.25 | Strongly correlated with this compound in differentiating samples. |
| α-Pinene | -0.21 | 0.75 | Major contributor to variance in PC2, differentiating a separate group of samples. |
| Limonene | -0.15 | 0.68 | Correlated with α-Pinene, indicating a different chemotype. |
| Safrole | 0.65 | -0.30 | Contributes significantly to PC1, grouping with phenylpropanoids. researchgate.net |
Complementing experimental data, in silico or computational tools have become indispensable for the structural confirmation of small molecules like this compound. patsnap.comnumberanalytics.com These methods can predict molecular properties, simulate spectra, and assess structural stability, providing a deeper understanding and corroboration of empirical findings. numberanalytics.comresearchgate.net
Structure-based virtual screening and molecular docking are computational techniques used to predict how a molecule might interact with a biological target. mdpi.comresearchgate.net While not directly confirming the structure of this compound itself, these methods rely on an accurate 3D model of the compound, and successful predictions can indirectly support the proposed structure. exonjournal.com
More directly, computational chemistry can be used to predict spectroscopic data. For example, quantum mechanics calculations can simulate UV-Vis and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net By comparing the computationally generated spectrum with the experimental one, researchers can gain confidence in the assigned structure, including stereochemistry. This is particularly valuable for distinguishing between isomers, where subtle differences in experimental spectra can be explained and confirmed by theoretical models. faccts.de Furthermore, tools that predict fragmentation patterns in mass spectrometry (MS) can aid in interpreting complex MS/MS data, which is a cornerstone of modern structure elucidation. nih.govlut.fi The integration of experimental data with these computational approaches provides a robust framework for the unambiguous structural elucidation of natural products. patsnap.com
| In Silico Tool/Method | Application in this compound Research |
|---|---|
| Homology Modeling | Generates a 3D model of a protein target when no experimental structure exists, for use in docking studies. researchgate.net |
| Molecular Docking (e.g., PyRx, Molegro Virtual Docker) | Predicts the preferred orientation and binding affinity of this compound to a molecular target. researchgate.netexonjournal.com |
| Molecular Dynamics (MD) Simulations (e.g., YASARA, AMBER) | Assesses the stability and conformational dynamics of the this compound-protein complex over time. mdpi.com |
| TD-DFT (Time-Dependent Density Functional Theory) | Calculates and predicts the UV-Vis absorption spectrum to compare with experimental data for structural validation. faccts.de |
| In Silico Fragmentation (e.g., MetFrag, SIRIUS) | Predicts mass spectrometry fragmentation patterns to help interpret MS/MS spectra for structural elucidation. lut.fi |
Ecological Roles and Chemoecological Interactions of Z Isoelemicin
Role in Plant-Environment Interactions
The production of (Z)-Isoelemicin is a key aspect of how certain plants navigate their complex environments. This includes defending against organisms that would consume them and competing with neighboring plants for essential resources.
While direct studies quantifying the specific deterrent effects of this compound on herbivore feeding are limited, its classification as a phenylpropanoid places it within a group of compounds well-known for their defensive properties. Phenylpropanoids contribute to plant defense through various mechanisms, including acting as toxins, feeding deterrents, or precursors to physical defense structures like lignin (B12514952).
Table 1: Putative Role of this compound in Plant Defense
| Defense Mechanism | Putative Role of this compound |
| Direct Toxicity | May exhibit toxic effects on various herbivores, disrupting physiological processes. |
| Feeding Deterrence | Its taste and odor may make plant tissues unpalatable to herbivores. |
| Precursor to Lignin | As a phenylpropanoid, it is biochemically related to the precursors of lignin, which provides structural defense. |
Allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. This compound is believed to possess allelochemical properties, contributing to the competitive success of the plants that produce it. The release of such compounds into the soil can create a chemical barrier that suppresses the germination and growth of nearby competing plants.
This chemical interference can influence plant community structure and succession by giving the allelopathic plant a significant advantage in accessing resources such as water, nutrients, and light. The specific mechanisms by which this compound may exert its allelopathic effects are not yet fully elucidated but could involve the disruption of essential physiological processes in susceptible plants, such as cell division, nutrient uptake, or photosynthesis. Research into the allelopathic potential of Asarum species suggests that the complex mixture of secondary metabolites, including phenylpropanoids like this compound, contributes to their ability to form dense ground cover and exclude other species.
Significance in Interspecies Communication
The chemical signals emitted by plants are not only for defense and competition but also play a vital role in communicating with other organisms, including beneficial insects and the vast communities of microorganisms in the soil.
The volatile nature of many phenylpropanoids, including potentially this compound, suggests a role in mediating interactions with insects. These interactions can be mutualistic, such as the attraction of pollinators, or antagonistic, such as the deterrence of pests.
While specific research on the role of this compound in attracting pollinators is scarce, many floral scents are composed of a complex bouquet of volatile organic compounds, including phenylpropanpropanoids. These scents can guide pollinators to the flower, indicating a nectar or pollen reward. Conversely, the same or different volatile compounds can act as repellents to herbivorous insects, protecting the plant from damage. The specific blend of volatiles, including the presence and concentration of compounds like this compound, can be highly specific and is a product of evolutionary pressures to attract effective pollinators while deterring opportunistic pests.
Table 2: Potential Roles of this compound in Plant-Insect Interactions
| Interaction Type | Potential Role of this compound |
| Pollinator Attraction | May contribute to the floral scent bouquet that attracts specific pollinators. |
| Pest Deterrence | Its volatile nature could act as a repellent to herbivorous insects. |
The release of secondary metabolites from plant roots into the rhizosphere, the soil region immediately surrounding the roots, can significantly shape the composition and activity of soil microbial communities. While direct studies on the impact of this compound are not available, it is known that phenylpropanoids can have both positive and negative effects on different soil microorganisms.
Chemodiversity and Evolutionary Aspects
The diversity of chemical compounds within a plant species, and even within an individual plant, is known as chemodiversity. This compound is part of the vast chemodiversity of phenylpropanoids, a class of compounds that has undergone significant diversification throughout the evolution of land plants. The biosynthesis of these compounds is a complex process that is believed to have evolved through gene duplication and the recruitment of enzymes from primary metabolism.
The variation in the types and amounts of phenylpropanoids, including isomers like this compound, among different plant populations and species reflects adaptation to different ecological pressures. For example, populations facing high herbivore pressure might produce higher concentrations of defensive compounds. The specific chemical profile of a plant is a heritable trait that is subject to natural selection. The evolutionary history of phenylpropanoid biosynthesis is a testament to the importance of chemical defense and communication in the success of terrestrial plants. The study of the genetic basis for the production of compounds like this compound can provide insights into the evolutionary arms race between plants and their herbivores and pathogens.
Biosynthetic Divergence and Chemotaxonomic Implications
The biosynthesis of this compound originates from the general phenylpropanoid pathway, a central metabolic route in plants that produces a wide array of secondary metabolites. frontiersin.org This pathway begins with the conversion of phenylalanine to cinnamic acid, which is then sequentially modified through a series of enzymatic reactions to produce various hydroxycinnamic acids like p-coumaric acid, caffeic acid, and ferulic acid. wikipedia.org These intermediates are precursors to monolignols, the building blocks of lignin. wikipedia.orgfrontiersin.org
However, the pathway leading to this compound represents a significant metabolic divergence. Research using carrot (Daucus carota subsp. sativus) as a model system has elucidated specific steps that branch off from the synthesis of monolignols. researchgate.net The biosynthesis of isoelemicin (B132633) can proceed through a route that diverges from the main lignin pathway after the formation of sinapyl alcohol. researchgate.net This alternative route is notable for being independent of (iso)eugenol as an intermediate. researchgate.net
Key to this divergence is the action of specific enzymes. A newly identified NADPH-dependent reductase, 5-methoxy isoeugenol synthase (DcMIS), utilizes sinapyl acetate (B1210297) as a substrate to produce the direct precursor to isoelemicin. researchgate.net The final step involves a specific methyltransferase, S-adenosyl-l-methionine:5-methoxy(iso)eugenol O-methyltransferase, which methylates the para-hydroxyl group of the precursor to complete the formation of isoelemicin. researchgate.net
This biosynthetic specialization has significant chemotaxonomic implications. Chemotaxonomy is the classification of organisms based on their chemical constituents. The presence of specific secondary metabolites, resulting from unique enzymatic pathways, can serve as a chemical marker to delineate plant species, genera, or families. The production of this compound and its isomers is not ubiquitous across the plant kingdom; its presence is characteristic of certain plant groups. The unique enzymes involved in its formation, such as DcMIS, represent evolutionary innovations. researchgate.net Therefore, screening for this compound and related phenylpropanoids can provide valuable data for understanding the phylogenetic relationships between plant taxa. mdpi.comresearchgate.net
| Stage | Precursor(s) | Key Enzyme Class/Process | Product | Significance |
|---|---|---|---|---|
| Initial Pathway | Phosphoenolpyruvate (B93156), Erythrose-4-phosphate | Shikimate Pathway | Phenylalanine | Entry point for aromatic amino acid synthesis. nih.gov |
| General Phenylpropanoid Pathway | Phenylalanine | Phenylalanine ammonia-lyase (PAL) | Cinnamic Acid | Commits carbon from primary to secondary metabolism. wikipedia.orgfrontiersin.org |
| Monolignol Branch | Hydroxycinnamic acids | Hydroxylases, Reductases, Methyltransferases | Sinapyl Alcohol / Sinapyl Acetate | Precursor to lignin and point of divergence. wikipedia.orgresearchgate.net |
| This compound Specific Divergence | Sinapyl Acetate | 5-methoxy isoeugenol synthase (DcMIS) | 5-Methoxyisoeugenol | Critical step diverting substrate away from lignin synthesis. researchgate.net |
| Final Methylation | 5-Methoxyisoeugenol | S-adenosyl-l-methionine:5-methoxy(iso)eugenol O-methyltransferase | This compound | Final step completing the unique structure. researchgate.net |
Adaptive Significance in Plant Evolution
The evolution of complex biosynthetic pathways for secondary metabolites like this compound is driven by the adaptive advantages these compounds confer. nih.gov Phenylpropanoids as a class are deeply involved in the interactions between plants and their environment, and their chemical diversity reflects a long history of co-evolution with herbivores, pathogens, and pollinators. wikipedia.orgnih.gov The production of specific volatile compounds is a key component of a plant's strategy to survive and reproduce.
The adaptive significance of this compound can be understood through its role in chemoecological interactions:
Defense against Herbivores and Pathogens: Volatile phenylpropanoids can act as deterrents or toxins to insects and microbial pathogens. wikipedia.orgnih.gov Elemicin (B190459), a related isomer, has demonstrated significant antifungal and allelopathic (inhibiting germination of competing plants) effects. researchgate.net Such bioactive properties suggest that this compound likely plays a role in a plant's chemical defense arsenal, protecting it from various biotic threats. The synthesis of these compounds can be constitutive or induced upon attack, providing a dynamic defense mechanism. nih.gov
Attraction of Pollinators: The floral scents that attract pollinators are often complex mixtures of volatile organic compounds, including phenylpropanoids. mdpi.com These scents are crucial signals for insects, guiding them to flowers and facilitating pollination. mdpi.com By contributing to a specific floral scent profile, this compound can play a role in ensuring reproductive success by attracting specific pollinators, thereby mediating a vital ecological interaction.
The evolution of the this compound biosynthetic pathway is an example of metabolic innovation that provides a fitness advantage. nih.gov Plants that could produce this compound may have been better defended against local pests or more successful at attracting reliable pollinators. Over evolutionary time, environmental pressures—both biotic (e.g., the emergence of a new herbivore) and abiotic (e.g., changes in climate)—would select for plants with specific chemical profiles, or chemotypes, best suited to the local conditions. nih.govmdpi.com This process of natural selection drives the diversification of secondary metabolite pathways, leading to the vast chemical diversity observed in the plant kingdom and contributing to the adaptive radiation of plant species. nih.gov
| Ecological Role | Mechanism of Action | Adaptive Significance |
|---|---|---|
| Anti-herbivory | Acts as a feeding deterrent or toxin to insects. | Reduces tissue loss from herbivory, increasing survival and reproductive output. wikipedia.orgnih.gov |
| Antimicrobial Defense | Inhibits the growth of pathogenic fungi and bacteria. | Protects the plant from diseases, maintaining overall health and vigor. nih.gov |
| Pollinator Attraction | Contributes to a unique floral scent that attracts specific pollinating insects. | Enhances pollination efficiency and ensures successful sexual reproduction. wikipedia.orgmdpi.com |
| Allelopathy | Inhibits the germination or growth of nearby competing plants. | Reduces competition for resources like light, water, and nutrients. researchgate.net |
Q & A
Q. How can conflicting reports on this compound’s cytotoxicity be resolved?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
